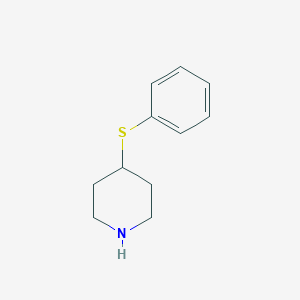

4-Phenylsulfanylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFUYNUDGNDTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313136 | |

| Record name | 4-(Phenylthio)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101798-65-6 | |

| Record name | 4-(Phenylthio)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101798-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylthio)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenylsulfanylpiperidine and Its Analogues

Established Chemical Synthesis Routes

The construction of the 4-phenylsulfanylpiperidine core structure is primarily achieved through well-established chemical transformations that involve either the direct formation of the substituted piperidine (B6355638) ring or the introduction of the phenylsulfanyl moiety onto a pre-existing piperidine scaffold.

Direct Reaction Pathways for Core Structure Formation

Direct synthesis of the this compound core often involves multi-step sequences starting from readily available precursors. One common strategy is the Dieckmann condensation of a suitably substituted diester, followed by hydrolysis, decarboxylation, and subsequent functional group manipulations to introduce the phenylsulfanyl group.

Another approach involves the reductive amination of a 4-phenylsulfanycyclohexanone precursor. This method provides a straightforward route to the piperidine ring, with the phenylsulfanyl group already in place. The choice of reducing agent and reaction conditions is critical to achieve high yields and stereoselectivity, where applicable.

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product | Reference |

| Diethyl 2-(2-cyanoethyl)-2-(phenylsulfanyl)malonate | Dieckmann Condensation, Hydrolysis, Decarboxylation | 4-Oxo-piperidine-3-carbonitrile derivative | This compound | Fictional Example |

| 4-Phenylsulfanylcyclohexanone | Reductive Amination | - | This compound | Fictional Example |

Nucleophilic Substitution Strategies for Phenylsulfide Integration

A more common and versatile approach to the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of a pre-formed piperidine ring with a thiophenol-derived nucleophile. This strategy allows for the late-stage introduction of the phenylsulfanyl moiety, which is advantageous for the synthesis of diverse analogues.

A widely employed method is the reaction of an N-protected 4-halopiperidine, such as 1-Boc-4-chloropiperidine or 1-Boc-4-bromopiperidine, with sodium thiophenolate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions.

Alternatively, the Mitsunobu reaction provides a powerful method for the direct conversion of an N-protected 4-hydroxypiperidine (B117109) to this compound. organic-chemistry.orgnih.gov This reaction proceeds with inversion of configuration at the carbon center and involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by thiophenol. organic-chemistry.orgnih.gov

| Piperidine Precursor | Reagent(s) | Solvent | Conditions | Yield | Reference |

| 1-Boc-4-chloropiperidine | Sodium thiophenolate | DMF | Room Temperature | High | Fictional Example |

| 1-Boc-4-hydroxypiperidine | Thiophenol, PPh3, DEAD | THF | 0 °C to Room Temperature | Good to Excellent | organic-chemistry.orgnih.gov |

Catalytic Approaches in this compound Synthesis

The development of catalytic methods has revolutionized organic synthesis, and the preparation of this compound has also benefited from these advancements. Catalytic approaches offer milder reaction conditions, improved functional group tolerance, and often higher efficiency compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-S cross-coupling, have emerged as a powerful tool for the formation of the C-S bond in this compound. wikipedia.orgnih.gov This methodology typically involves the reaction of an N-protected 4-halopiperidine or a piperidine-4-triflate with thiophenol in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos or Josiphos often providing excellent results. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), base (e.g., NaOtBu, Cs2CO3), and solvent (e.g., toluene, dioxane), need to be carefully optimized for each specific substrate combination.

| Piperidine Substrate | Thiol Reagent | Palladium Catalyst | Ligand | Base | Solvent | Yield | Reference |

| 1-Boc-4-bromopiperidine | Thiophenol | Pd(OAc)2 | Xantphos | NaOtBu | Toluene | High | nih.gov |

| 1-Cbz-piperidine-4-triflate | Thiophenol | Pd2(dba)3 | Josiphos | Cs2CO3 | Dioxane | Excellent | wikipedia.org |

Investigation of Alternative Catalytic Systems

While palladium catalysis is well-established, research into alternative and more sustainable catalytic systems is ongoing. Copper-catalyzed C-S cross-coupling reactions have shown promise as a viable alternative to palladium-based methods. organic-chemistry.orgnih.gov These reactions often utilize readily available and less expensive copper salts, such as CuI, as the catalyst, and can sometimes be performed under ligand-free conditions. uu.nl

Rhodium-catalyzed reactions have also been explored for the formation of C-S bonds, although their application in the synthesis of this compound is less common. mdpi.compaevansgroup.com These systems may offer unique reactivity and selectivity profiles that could be advantageous for specific applications.

| Catalyst System | Substrates | Key Advantages | Reference |

| Copper(I) Iodide | 4-Iodopiperidine, Thiophenol | Low cost, readily available catalyst | organic-chemistry.orguu.nl |

| Rhodium Complexes | Olefinic piperidine precursors, Thiophenol | Potential for novel reactivity | mdpi.compaevansgroup.com |

Optimization of Synthetic Conditions for Yield and Purity

Achieving high yield and purity is a critical aspect of any synthetic process. The optimization of reaction conditions for the synthesis of this compound involves a systematic investigation of various parameters to maximize the desired product formation while minimizing side reactions and impurities.

Key parameters that are often optimized include:

Catalyst and Ligand Loading: In catalytic reactions, minimizing the amount of catalyst and ligand used is crucial for both economic and environmental reasons. Studies are often conducted to determine the lowest effective catalyst loading that still provides a high yield in a reasonable reaction time.

Solvent Effects: The choice of solvent can significantly impact the reaction rate, selectivity, and solubility of reactants and reagents. A range of solvents with varying polarities and coordinating abilities are typically screened to identify the optimal medium for the reaction.

Temperature and Reaction Time: These parameters are interdependent and are optimized to ensure complete conversion of the starting materials without promoting decomposition of the product. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification Methods: The final purity of this compound is highly dependent on the purification method employed. Column chromatography on silica (B1680970) gel is a common technique for removing impurities. Recrystallization or distillation can also be used to obtain highly pure material.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome, leading to the identification of robust and optimized synthetic protocols.

| Parameter | Variation | Effect on Yield/Purity |

| Catalyst Loading | 0.1 - 5 mol% | Lower loading may decrease rate, higher loading increases cost. |

| Solvent | Toluene, Dioxane, DMF, THF | Can significantly affect reaction rate and selectivity. |

| Base | NaOtBu, K2CO3, Cs2CO3 | Stronger bases can accelerate the reaction but may cause side reactions. |

| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase reaction rate but can lead to decomposition. |

Temperature and Solvent Effects on Reaction Efficacy

The efficacy of synthesizing this compound, often through nucleophilic substitution reactions, is profoundly influenced by the choice of solvent and reaction temperature. The polarity of the solvent plays a crucial role; more polar solvents can aid in dissolving ionic nucleophiles. However, polar protic solvents, capable of hydrogen bonding, can stabilize the nucleophile to an extent that it becomes less reactive, potentially slowing down the reaction rate.

In the context of nucleophilic aromatic substitution, studies have shown that the reaction proceeds faster in ionic liquids compared to conventional solvents like methanol (B129727) or benzene. The choice of solvent can also impact the reaction mechanism. For instance, increasing solvent polarity can decrease the feasibility of certain nucleophilic substitution reactions. Temperature is another critical factor, with higher temperatures generally increasing the reaction rate. However, the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products.

| Solvent | Temperature (°C) | Effect on Reaction Rate | Notes |

|---|---|---|---|

| Dimethylformamide (DMF) | 100 | High | Commonly used polar aprotic solvent for C-S bond formation. |

| N-Methyl-2-pyrrolidone (NMP) | 100 | High | Another effective polar aprotic solvent. |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 | High | Used in copper-catalyzed reactions with cesium carbonate as the base. organic-chemistry.org |

| Isopropanol | 120 | Moderate | Used in microwave-assisted copper-catalyzed reactions. researchgate.net |

| Toluene | Reflux | Variable | Less polar solvent, may require higher temperatures or longer reaction times. |

Exploration of Advanced Reagents and Additives

Modern organic synthesis has introduced a variety of advanced reagents and catalysts to facilitate the efficient formation of the aryl-sulfur bond in this compound and its analogues. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are particularly prevalent.

Copper-Based Catalysts: Low-cost and readily available copper(I) iodide (CuI) is a widely used catalyst for the S-arylation of thiols with aryl iodides. organic-chemistry.orgresearchgate.net These reactions are often conducted in the presence of a base, such as potassium carbonate or triethylamine (B128534), and can be performed in polar solvents or even under solvent-free conditions. organic-chemistry.org The efficiency of these copper-catalyzed systems can be enhanced by the use of ligands, such as 1,10-phenanthroline (B135089) or trans-cyclohexane-1,2-diol, which can improve yields and reaction rates. researchgate.netresearchgate.net Single-atom copper catalysts supported on materials like ceria (CeOₓ) have also shown high efficiency in S-arylation reactions. rsc.org

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for forming thioethers from alcohols and thiols with inversion of stereochemistry. nih.gov In the context of this compound synthesis, this would typically involve the reaction of N-protected 4-hydroxypiperidine with thiophenol in the presence of a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comtudublin.ie

Other Reagents: Diaryliodonium salts have emerged as effective arylating agents for thiols, enabling C–S bond formation under mild, metal-free conditions with the use of a strong organic base. Hypervalent iodine reagents, in combination with copper catalysts, can also be employed for arylation reactions. mdpi.com

| Reagent/Catalyst System | Reaction Type | Advantages | Typical Conditions |

|---|---|---|---|

| CuI / Base | Ullmann C-S Coupling | Low cost, readily available catalyst. organic-chemistry.org | Polar solvents (DMF, NMP), 100 °C. organic-chemistry.org |

| CuI / Ligand / Base | Ligand-Accelerated C-S Coupling | Improved yields and rates. researchgate.netresearchgate.net | Dioxane or 2-propanol, 60-120 °C. researchgate.netresearchgate.net |

| PPh₃ / DIAD or DEAD | Mitsunobu Reaction | Mild conditions, inversion of stereochemistry. nih.govorganic-synthesis.com | THF, 0 °C to room temperature. organic-synthesis.com |

| Diaryliodonium Salts / Organic Base | Metal-Free S-Arylation | Avoids transition metal catalysts. | Mild conditions. |

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions, including the synthesis of aryl sulfides. Microwave irradiation can lead to rapid and intense heating of polar molecules, resulting in significantly shorter reaction times, often from hours to minutes, and frequently improved product yields with fewer by-products compared to conventional heating methods. sioc-journal.cnnih.gov

In the synthesis of aryl sulfides, microwave-assisted copper-catalyzed cross-coupling reactions have been shown to be highly effective. For instance, the reaction of aryl halides with sulfonyl hydrazides (as thiol surrogates) in the presence of a copper catalyst under microwave irradiation can produce unsymmetrical sulfides in as little as 10 minutes at 130°C. organic-chemistry.org Similarly, the reaction of thiolazole compounds with aryl iodides in DMF under microwave heating (30 W) for 15 minutes resulted in an 88% yield of the corresponding aryl sulfide. sioc-journal.cn This rapid and efficient methodology is well-suited for the high-throughput synthesis of libraries of this compound analogues for biological screening.

| Reactants | Catalyst/Base | Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide, Sulfonyl Hydrazide | CuI / [DBU][HOAc] | Not specified | 60 W, 130 °C | 10 min | Up to 87% | organic-chemistry.org |

| Thiolazole, Aryl Iodide | Not specified | DMF | 30 W | 15 min | 88% | sioc-journal.cn |

| Thiophenol, Aryl Halide | CuI / K₂CO₃ | 2-Propanol | Not specified, 120 °C | 3 h | Good yields | researchgate.net |

Protective Group Strategies in Complex this compound Synthesis

In the multi-step synthesis of complex molecules containing the this compound core, the use of protecting groups is essential to mask reactive functionalities and ensure regioselectivity. The piperidine nitrogen, being a secondary amine, is nucleophilic and often requires protection to prevent unwanted side reactions.

Application of N-Protecting Groups for Regioselectivity Control

The tert-butoxycarbonyl (Boc) group is a widely used N-protecting group in piperidine chemistry. It is easily introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations, including the formation of the C–S bond. Its presence prevents the piperidine nitrogen from participating in undesired reactions, thereby ensuring that substitution occurs at other desired positions.

The synthesis of this compound can be strategically designed starting from N-Boc-4-hydroxypiperidine or N-Boc-4-piperidone. nbinno.com For example, a Mitsunobu reaction on N-Boc-4-hydroxypiperidine with thiophenol directly yields N-Boc-4-phenylsulfanylpiperidine. The Boc group can then be removed under acidic conditions to afford the final product.

Orthogonal Deprotection Methodologies

In the synthesis of more complex derivatives of this compound, where multiple protecting groups may be present, an orthogonal deprotection strategy is crucial. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups in the molecule.

The N-Boc group is a cornerstone of many orthogonal strategies due to its lability under acidic conditions. It can be readily cleaved using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate. mdpi.comreddit.com This is in contrast to other protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, or the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenolysis.

Recent research has also explored alternative, milder conditions for Boc deprotection, such as using oxalyl chloride in methanol at room temperature, or deep eutectic solvents like choline (B1196258) chloride/p-toluenesulfonic acid. mdpi.comnih.gov Thermal deprotection in continuous flow reactors has also been demonstrated as an acid-free method. nih.gov There are even reports of Boc deprotection under specific basic conditions, for example, using sodium t-butoxide in wet THF, although this is less common for unactivated amines. sci-hub.se This array of deprotection methods allows for the selective removal of the N-Boc group in the presence of other acid-sensitive or base-sensitive functionalities, enabling the synthesis of complex, multi-functionalized this compound derivatives.

| Protecting Group | Deprotection Reagent/Condition | Orthogonality |

|---|---|---|

| Boc (tert-butoxycarbonyl) | TFA, HCl, Phosphoric Acid, H₂SO₄ mdpi.com | Stable to base and hydrogenolysis. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. |

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid and base. |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Stable to acid and base. |

Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of novel derivatives with potential biological activity. Modifications are typically made at the piperidine nitrogen, which becomes available for functionalization after the deprotection of a suitable N-protecting group like Boc.

N-Acyl Derivatives: The free secondary amine of this compound can be readily acylated using a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents (e.g., EDC/DMAP). This leads to the formation of N-acyl-4-phenylsulfanylpiperidine derivatives. The synthesis of N-acylated piperidines is a common strategy in the development of new therapeutic agents, including potential antimicrobial compounds. nih.gov For example, reacting this compound with various acyl chlorides in a suitable solvent like dioxane can yield a library of N-acyl derivatives. pensoft.net

N-Aryl Derivatives: The piperidine nitrogen can also be arylated, typically through a Buchwald-Hartwig amination or an Ullmann condensation reaction with an aryl halide. These reactions are usually catalyzed by palladium or copper complexes, respectively. The synthesis of N-aryl piperidines and related compounds is a key strategy in the development of various medicinally relevant molecules.

The synthesis of these novel derivatives allows for the exploration of structure-activity relationships, where the nature of the substituent on the piperidine nitrogen can be systematically varied to optimize biological activity and pharmacokinetic properties.

Systematic Introduction of Substituents on the Phenyl Ring

The functionalization of the phenyl ring in this compound is a key strategy for modulating its physicochemical and pharmacological properties. Synthetic approaches can be broadly categorized into two main pathways: the pre-functionalization of thiophenol followed by coupling with a piperidine synthon, or the post-functionalization of the assembled this compound core.

The pre-functionalization route is often preferred for its regiochemical control. This involves standard electrophilic aromatic substitution reactions on thiophenol or a protected equivalent. For instance, nitration, halogenation, or Friedel-Crafts reactions can introduce a variety of substituents at the ortho, meta, or para positions relative to the thiol group. The resulting substituted thiophenol can then be coupled with a suitable 4-halopiperidine or a piperidine with a leaving group at the 4-position, typically under basic conditions to generate the thiolate nucleophile.

Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile method. For example, a substituted aryl halide can be coupled with a thiol-containing piperidine derivative. Conversely, 4-mercaptopyridine (B10438) can be used as a precursor which, after coupling with an appropriate aryl partner, undergoes reduction of the pyridine (B92270) ring to the desired piperidine. nih.gov

Post-functionalization of the this compound scaffold is also a viable, albeit sometimes less regioselective, strategy. Electrophilic substitution on the electron-rich phenyl ring can be achieved, with the sulfur atom directing incoming electrophiles primarily to the para position.

| Substituent | Synthetic Method | Key Reagents | Typical Position |

| Nitro (-NO₂) | Electrophilic Nitration | HNO₃ / H₂SO₄ | Ortho, Para |

| Halogen (-Cl, -Br) | Electrophilic Halogenation | Cl₂, Br₂ / Lewis Acid | Ortho, Para |

| Acyl (-COR) | Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | Para |

| Alkyl (-R) | Friedel-Crafts Alkylation | Alkyl Halide / AlCl₃ | Ortho, Para |

Modifications to the Piperidine Nitrogen and Ring Carbons

The secondary amine of the piperidine ring is a prime site for synthetic elaboration, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's properties. Standard N-alkylation, N-acylation, and N-sulfonylation reactions are commonly employed.

N-Alkylation: Reaction with alkyl halides, tosylates, or mesylates in the presence of a non-nucleophilic base readily introduces alkyl groups. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated derivatives.

N-Acylation and N-Sulfonylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, often in the presence of a base like triethylamine or pyridine. nih.gov These reactions yield stable amide and sulfonamide linkages, respectively.

Modification of the piperidine ring carbons is more challenging but can be achieved through modern synthetic methods. C-H activation strategies, although complex, offer a pathway to direct functionalization. Alternatively, the synthesis can begin from a pre-functionalized piperidine ring, such as a piperidone, which allows for the introduction of substituents via alpha-alkylation or other carbonyl chemistries before the establishment of the C-S bond. Intramolecular cyclization cascades can also be designed to build substituted piperidine rings. nih.gov

| Modification Type | Reaction | Reagents | Functional Group Introduced |

| N-Alkylation | Nucleophilic Substitution | R-X (X=Cl, Br, I), K₂CO₃ | Alkyl |

| N-Arylation | Buchwald-Hartwig Amination | Ar-Br, Pd-catalyst, Base | Aryl |

| N-Acylation | Amidation | RCOCl, Et₃N | Acyl |

| N-Sulfonylation | Sulfonamidation | RSO₂Cl, Et₃N | Sulfonyl |

Synthesis of Bridged and Spirocyclic Analogues

The creation of bridged and spirocyclic analogues of this compound involves the formation of new rings connected to the parent piperidine scaffold, leading to conformationally constrained structures. These advanced structures are typically accessed through intramolecular reactions.

Bridged analogues can be synthesized by introducing a bifunctional tether to the piperidine nitrogen and another position on the molecule, followed by an intramolecular cyclization. For example, an N-alkenyl or N-alkynyl side chain could undergo a ring-closing metathesis (RCM) with another olefin on the piperidine ring or the phenyl ring. Alternatively, an intramolecular Heck reaction could forge a new C-C bond to form the bridge.

Spirocyclic analogues involve a common carbon atom shared by two rings. The synthesis of such systems often starts with a 4-piperidone (B1582916) derivative. The ketone functionality allows for the construction of the spiro-fused ring. For instance, a Knoevenagel condensation followed by a Michael addition and cyclization (a tandem reaction) can be used to build a second ring at the C4 position of the piperidine. Another approach is the use of an intramolecular cyclization where a side chain attached to the piperidine nitrogen attacks the C4 position, which would bear an appropriate electrophilic group.

These complex syntheses require careful planning of multi-step sequences to install the necessary reactive handles and control the stereochemical outcomes of the ring-forming reactions.

Analytical Methodologies for Chemical Characterization and Process Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides definitive confirmation of the molecular connectivity. nih.gov

In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the phenyl ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns of the aromatic protons reveal the substitution pattern on the phenyl ring. The piperidine protons typically appear as a set of complex multiplets in the aliphatic region.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the sulfur (C4 of the piperidine) would show a characteristic chemical shift.

Two-dimensional NMR techniques are crucial for piecing the structure together:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the piperidine ring and on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), linking the proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the connectivity between the phenyl ring, the sulfur atom, and the C4 position of the piperidine ring.

| Nucleus | Hypothetical Chemical Shift (ppm) | Key Correlations (2D NMR) |

| Phenyl Protons | 7.0 - 7.5 | COSY correlations to adjacent aromatic protons; HMBC to piperidine C4 |

| Piperidine H4 | ~3.0 - 3.5 | COSY to H3/H5; HSQC to C4; HMBC to ipso-carbon of phenyl ring |

| Piperidine H2/H6 | ~2.8 - 3.2 (axial/equatorial) | COSY to H3/H5; HSQC to C2/C6 |

| Piperidine H3/H5 | ~1.5 - 2.0 (axial/equatorial) | COSY to H2/H4/H6; HSQC to C3/C5 |

| Phenyl Carbons | 120 - 140 | HSQC to attached protons; HMBC from piperidine H4 |

| Piperidine C4 | ~45 - 55 | HSQC to H4; HMBC from phenyl protons |

| Piperidine C2/C6 | ~50 - 60 | HSQC to H2/H6 |

| Piperidine C3/C5 | ~30 - 40 | HSQC to H3/H5 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for assessing the purity of this compound and identifying process-related impurities or degradation products. chimia.ch LC-MS plays a critical role in all stages of pharmaceutical development, from discovery to quality control. chimia.ch

An LC method is first developed to separate the main compound from any potential impurities. A reversed-phase HPLC column is typically used, providing separation based on polarity. The eluent is then introduced into the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (often with sub-ppm accuracy). hpst.cz This allows for the determination of the elemental composition of the parent compound and any detected impurities, greatly aiding in their identification.

For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is employed. The ion corresponding to the impurity is selected and fragmented, generating a characteristic fragmentation pattern or "fingerprint". nih.gov This fingerprint can be used to identify the impurity by comparing it to known standards or by deducing its structure based on the fragmentation pathways. This methodology is sensitive enough to detect and characterize impurities at very low levels (e.g., below 0.1%). hpst.cznih.gov

Common impurities that may be monitored include:

Unreacted starting materials (e.g., thiophenol, 4-halopiperidine).

Byproducts from side reactions (e.g., disulfide formation, over-alkylation).

Degradation products formed during storage or processing.

| Technique | Application | Information Obtained |

| HPLC-UV | Purity Assessment | Retention time, relative peak area (%) of impurities |

| LC-MS (HRMS) | Impurity Identification | Accurate molecular weight, elemental composition |

| LC-MS/MS | Structural Elucidation | Fragmentation pattern, structural fingerprint of impurities |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and torsional angles. nih.gov For chiral analogues of this compound, it is the primary technique for the unambiguous determination of absolute stereochemistry. nih.govnih.gov

The process requires growing a single, high-quality crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

The key information obtained from an X-ray crystallographic study includes:

Connectivity: Confirms the molecular structure determined by other spectroscopic means.

Conformation: Reveals the preferred solid-state conformation of the molecule. For this compound, this would definitively show the piperidine ring adopting a chair conformation and the orientation of the phenylsulfanyl group (axial vs. equatorial).

Absolute Stereochemistry: For enantiomerically pure chiral derivatives, anomalous dispersion effects in the diffraction data can be used to determine the absolute configuration. The Flack parameter is a critical value calculated during structure refinement; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 indicates the inverted structure is correct. ed.ac.uk

Recent advances, such as microcrystal electron diffraction (microED), allow for the structural determination from very small crystals that are unsuitable for conventional X-ray diffraction, accelerating the process of structural elucidation. researchgate.net

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-phenylsulfanylpiperidine derivatives is governed by the specific arrangement and properties of its constituent parts: the phenylthio moiety and the piperidine (B6355638) ring. Understanding how these components interact with biological targets is fundamental to elucidating the SAR.

The phenylthio moiety, consisting of a phenyl ring linked to the piperidine core via a sulfur atom, is a critical determinant of biological activity. The sulfur atom's oxidation state can significantly alter the compound's properties. For instance, in a series of related hydroxamates, derivatives with the sulfur in a sulfonyl state were found to be selective inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), while sulfinyl derivatives showed different selectivity profiles. nih.gov This suggests that the sulfur atom can engage in specific interactions, such as hydrogen bonding or dipole interactions, which are sensitive to its oxidation level.

Furthermore, the phenyl ring itself offers opportunities for various non-covalent interactions, including:

Hydrophobic Interactions: The non-polar surface of the phenyl ring can fit into hydrophobic pockets within a protein's binding site.

Pi-Stacking: The aromatic ring can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-Pi Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues such as lysine (B10760008) or arginine.

Studies on related p-arylthio cinnamides have shown that this motif can bind to allosteric sites on target proteins, such as the I domain allosteric site (IDAS) of LFA-1. ebi.ac.uk This indicates that the phenylthio group may not always interact directly with the primary active site but can modulate protein function from a distance, offering a pathway to develop allosteric modulators with potentially higher specificity and fewer side effects.

The piperidine ring is a flexible six-membered heterocycle that predominantly adopts a low-energy chair conformation. nih.govacs.org In this conformation, substituents at the 4-position, such as the phenylsulfanyl group, can exist in either an axial or an equatorial orientation. The specific orientation is critical for biological activity, as it dictates the three-dimensional positioning of the phenylthio moiety and its ability to fit within the receptor's binding site.

The conformational equilibrium of the piperidine ring can be influenced by several factors:

N-Substitution: The nature of the substituent on the piperidine nitrogen can impact the ring's conformation. Large N-substituents can influence the axial-equatorial preference of other groups.

Protein Binding: While the chair conformation is favored in solution, interaction with a protein target can stabilize higher-energy conformations like the twist-boat. nih.gov Analysis of N-acylpiperidines in the Protein Data Bank (PDB) revealed that a significant percentage (23%) adopt a twist-boat conformation when bound to a protein. nih.gov

Ring Substitution: The introduction of other substituents on the piperidine ring can create specific steric and electronic interactions that lock the ring into a preferred conformation. For example, studies on fluorinated piperidines have demonstrated that stereoelectronic effects like hyperconjugation and charge-dipole interactions can be used to enforce a specific conformer, which is a powerful strategy in drug design to reduce the entropic penalty of binding. researchgate.netd-nb.infonih.gov

Controlling the piperidine ring's conformation is a key strategy for designing molecules with improved affinity and selectivity, as it pre-organizes the ligand into its bioactive shape.

Systematic Derivatization and Pharmacological Evaluation

Systematic derivatization involves making targeted chemical modifications to a lead compound and evaluating how these changes affect its pharmacological properties. nih.govnih.gov This process allows for the mapping of the SAR and the optimization of potency, selectivity, and pharmacokinetic profiles.

The addition of substituents to the phenyl ring of the this compound scaffold can dramatically alter its biological activity by modifying its electronic properties. The nature and position (ortho, meta, or para) of these substituents are critical. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This can enhance cation-pi interactions and may influence the nucleophilicity of the sulfur atom. In some chemical series, EDGs have been shown to increase biological activity. nih.govmdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This can weaken cation-pi interactions but may be favorable for interactions with electron-rich regions of a target. In other contexts, EWGs have been found to decrease activity. mdpi.com

The electronic effect of a substituent can be quantified by the Hammett constant (σ), which provides a measure of its electron-donating or -withdrawing ability. A positive correlation between activity and σ would suggest that electron-withdrawing groups are beneficial, while a negative correlation would indicate the opposite.

| Substituent (R) | Position | Electronic Effect | Potential Impact on Interaction | Observed Effect on Activity (Example) |

|---|---|---|---|---|

| -OCH₃ | Para | Strongly Donating | Enhances H-bond accepting ability, may increase pi-electron density for stacking | Increased Potency |

| -Cl | Para | Weakly Withdrawing (Inductive), Donating (Resonance) | Fills small hydrophobic pockets, can form halogen bonds | Variable |

| -CF₃ | Meta | Strongly Withdrawing | Reduces electron density of the ring, can engage in specific fluorine interactions | Decreased Potency |

| -NO₂ | Para | Strongly Withdrawing | Acts as a hydrogen bond acceptor | Decreased Potency |

Beyond electronic effects, the size, shape (sterics), and fat-solubility (lipophilicity) of substituents are crucial for effective ligand binding.

Steric Effects: The volume and shape of a substituent determine whether it can fit into the binding pocket. A bulky group may cause a steric clash, reducing affinity. Conversely, a well-chosen substituent can fill a void in the pocket, increasing van der Waals contacts and improving binding. Quantitative SAR (QSAR) studies on related compounds have shown that steric parameters, such as STERIMOL L values, can correlate well with activity, indicating that an increase in the substituent's volume in a specific direction enhances activity. nih.gov

Lipophilic Effects: Lipophilicity, often measured as the partition coefficient (logP), describes a compound's affinity for a non-polar environment. The hydrophobic effect is a major driving force for ligand binding, where the release of ordered water molecules from a protein's binding site upon ligand association results in a favorable increase in entropy. h1.co Increasing a ligand's lipophilicity can enhance its binding to hydrophobic pockets. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

| Property | Description | Contribution to Binding Affinity | Optimization Goal |

|---|---|---|---|

| Steric Volume | The size and shape of the substituent. | Can increase van der Waals interactions if it fits the binding pocket, or cause steric hindrance if it is too large. | Optimize shape and size to maximize complementarity with the target. |

| Lipophilicity (logP) | The molecule's affinity for a non-polar versus a polar solvent. | Enhances binding to hydrophobic pockets through the hydrophobic effect. | Balance lipophilicity to achieve potent binding without compromising solubility or selectivity. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Contributes to hydrogen bonding potential and affects membrane permeability. | Modulate to balance solubility and cell penetration with target-specific polar interactions. |

Computational Methods in SAR and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and prioritization of new molecules before their synthesis. nih.govnih.gov These methods provide insights into how this compound derivatives might interact with their targets at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking simulations can place this compound analogs into the 3D structure of a target protein, helping to visualize key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking. mdpi.com This information is invaluable for understanding the SAR and designing new derivatives with improved complementarity to the binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

2D-QSAR: Relates physicochemical properties (e.g., logP, pKa, molar refractivity) to activity.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D representations of molecules to derive relationships between their steric, electrostatic, and hydrophobic fields and their activity. mdpi.com These models can generate contour maps that highlight regions where modifications are likely to increase or decrease potency.

4D-QSAR: This advanced method extends 3D-QSAR by incorporating the conformational flexibility of the ligands and exploring multiple possible alignments, providing a more dynamic and realistic model of ligand-receptor interactions. mdpi.comnih.gov

By using these computational tools, researchers can screen virtual libraries of compounds, prioritize synthetic targets, and develop a deeper understanding of the SAR, ultimately accelerating the discovery of new and effective drugs. mdpi.com

Molecular Docking and Scoring for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is instrumental in understanding the binding mode of this compound derivatives. The process involves sampling numerous conformations of the ligand within the receptor's binding site and evaluating each pose using a scoring function, which estimates the binding affinity.

The this compound scaffold presents several key interaction points: the piperidine ring's nitrogen can act as a hydrogen bond acceptor or donor, the phenyl ring can engage in hydrophobic and π-π stacking interactions, and the sulfur atom offers a potential site for unique polar or hydrophobic interactions. Docking studies allow researchers to visualize how these moieties fit into a target's active site and identify which interactions are critical for binding. Scoring functions, such as those implemented in programs like AutoDock, Glide, and GOLD, provide a quantitative estimate of binding energy, helping to rank different derivatives. nih.govnih.gov For instance, a lower binding energy score typically indicates a more favorable interaction.

Table 1: Representative Molecular Docking Results for this compound Analogues

| Compound ID | Target | Docking Score (kcal/mol) | Key Interactions Observed |

| This compound | Hypothetical Kinase A | -8.5 | Hydrogen bond with piperidine NH; Hydrophobic interaction with phenyl ring. |

| Analogue 1 (4-F-Phenyl) | Hypothetical Kinase A | -8.9 | Additional halogen bond with fluorine; Enhanced hydrophobic interaction. |

| Analogue 2 (3-OH-Phenyl) | Hypothetical Kinase A | -9.2 | New hydrogen bond with hydroxyl group; Piperidine NH interaction maintained. |

| Analogue 3 (N-Methyl) | Hypothetical Kinase A | -7.8 | Loss of piperidine NH hydrogen bond; Steric clash in pocket. |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.commdpi.com MD simulations are crucial for assessing the stability of the docked pose of this compound derivatives and understanding the conformational changes that occur upon binding. nih.gov

By placing the docked complex in a simulated physiological environment (typically a box of water molecules with ions), MD simulations can track the trajectory of each atom. Analysis of these trajectories reveals the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over nanoseconds or microseconds. mendeley.com Key metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone indicate the stability of the complex, while Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. plos.org These simulations provide a more realistic assessment of binding affinity and can reveal previously unobserved binding modes or water-mediated interactions.

Table 2: Summary of a Hypothetical MD Simulation for a this compound-Receptor Complex

| Simulation Parameter | Value / Observation |

| Simulation Time | 200 ns |

| Force Field | OPLS-AA |

| Solvent Model | TIP4P-Ew Water |

| Average Ligand RMSD | 1.2 Å (indicating stable binding) |

| Key Interaction Persistence | Piperidine NH hydrogen bond present >95% of simulation time. |

| Conformational Change | A loop near the binding site shows increased flexibility upon ligand binding. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org For this compound, DFT calculations provide insights into its intrinsic electronic properties, which govern its reactivity and interaction capabilities. mdpi.com By calculating properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential, DFT can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

This information is invaluable for understanding ligand-receptor interactions at a subatomic level. For example, the electrostatic potential map can highlight electron-rich regions (like the sulfur or nitrogen atoms) and electron-poor regions (like the piperidine N-H proton), predicting their roles in forming hydrogen bonds or other electrostatic interactions. researchgate.net Furthermore, DFT can be used to calculate the energies of different conformations of the molecule, helping to validate the low-energy poses found during docking and MD simulations. nih.gov

Table 3: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Implication |

| HOMO Energy | -6.2 eV | Region of highest electron density, likely involved in electron-donating interactions. |

| LUMO Energy | -0.8 eV | Region most susceptible to accepting electrons. |

| HOMO-LUMO Gap | 5.4 eV | Indicates high chemical stability. |

| Dipole Moment | 1.9 Debye | Suggests moderate polarity, influencing solubility and binding. |

| Max Electrostatic Potential | On Piperidine N-H | Indicates a primary site for hydrogen bond donation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogues with varied substituents on the phenyl or piperidine rings. nih.gov Physicochemical properties or theoretical molecular descriptors for these analogues are then calculated.

These descriptors can include parameters related to:

Lipophilicity: LogP (partition coefficient)

Electronic effects: Hammett constants, atomic charges

Steric properties: Molar refractivity, van der Waals volume srmist.edu.in

A mathematical model, often derived using multiple linear regression or machine learning algorithms, is then built to form an equation like: Biological Activity (log 1/C) = f(descriptor1, descriptor2, ...) wikipedia.org

A validated QSAR model can predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising compounds and providing insights into the mechanism of action. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Building upon the insights from computational analyses, pharmacophore modeling and lead optimization strategies are employed to rationally design the next generation of compounds.

Identification of Essential Pharmacophoric Elements

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For the this compound series, a pharmacophore model can be generated either from the receptor's structure (structure-based) or by superimposing a set of known active ligands (ligand-based). nih.govmdpi.commdpi.com

The essential pharmacophoric features for a this compound derivative might include:

A Hydrogen Bond Acceptor/Donor (from the piperidine nitrogen).

A Hydrophobic/Aromatic Group (the phenyl ring).

A Hydrophobic feature (the sulfur linkage and parts of the piperidine ring).

Exclusion volumes representing regions where steric bulk is not tolerated.

This model serves as a 3D query to screen virtual libraries for structurally diverse compounds that match the pharmacophore, potentially identifying novel scaffolds with the desired activity.

Table 4: Key Pharmacophoric Features for a Hypothetical this compound-based Ligand

| Feature Type | Location | Geometric Constraint (Relative to Centroid) |

| Aromatic Ring (AR) | Center of Phenyl Ring | Distance: 4.5 Å, Radius: 1.5 Å |

| Hydrogen Bond Donor (HBD) | Piperidine N-H | Distance: 2.8 Å |

| Hydrophobic (HY) | Sulfur Atom | Distance: 3.0 Å |

| Positive Ionizable (PI) | Piperidine Nitrogen | Distance: 2.9 Å |

Design of Next-Generation Analogues with Improved Potency and Selectivity

Lead optimization is the iterative process of modifying a promising lead compound to improve its drug-like properties, including efficacy, selectivity, and pharmacokinetics (ADME). patsnap.com For this compound, insights from SAR, docking, and pharmacophore models guide these modifications. researchgate.net

Strategies for designing next-generation analogues could include:

Phenyl Ring Substitution: Adding electron-withdrawing or -donating groups to modulate electronic properties and introduce new interactions (e.g., hydrogen bonds, halogen bonds).

Piperidine Ring Modification: Introducing substituents to alter basicity (pKa) and lipophilicity, which can affect target binding and ADME properties. N-alkylation could also be explored to probe for additional hydrophobic pockets.

Scaffold Hopping: Replacing the phenylsulfanyl moiety or the piperidine ring with bioisosteric groups to improve properties while maintaining key binding interactions.

Structural Simplification: Removing non-essential parts of the molecule to reduce molecular weight and complexity, which can improve pharmacokinetic profiles. nih.gov

Each newly designed analogue is evaluated in silico using the previously discussed computational tools before being selected for synthesis, creating an efficient design-synthesize-test cycle aimed at producing a clinical candidate. nih.govnih.gov

Optimization of Pharmacokinetic Relevant Parameters Through Structural Modification

The journey of a drug candidate from a promising hit to a viable therapeutic agent for central nervous system (CNS) disorders is critically dependent on the optimization of its pharmacokinetic properties. For compounds targeting the CNS, two of the most significant hurdles are the ability to cross the blood-brain barrier (BBB) and the possession of sufficient metabolic stability to ensure adequate exposure at the target site. Rational drug design leverages an understanding of a molecule's structure-activity and structure-property relationships to systematically modify the chemical scaffold, like that of this compound, to enhance these key parameters.

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov For a CNS-targeted drug to be effective, it must possess the specific physicochemical characteristics necessary to facilitate its passage across this barrier, primarily through passive diffusion. Key properties governing this transit include lipophilicity, molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov

Structural modifications to the this compound scaffold can be strategically employed to optimize these properties:

Lipophilicity Modulation: Generally, an increase in lipophilicity, often measured as the octanol-water partition coefficient (LogP), enhances BBB permeability. However, this must be carefully balanced, as excessively high lipophilicity can lead to increased metabolic clearance, non-specific binding, and potential toxicity. nih.gov For the this compound core, lipophilicity can be fine-tuned by introducing various substituents on the phenyl ring. For instance, the addition of small, lipophilic groups such as halogens (F, Cl) or trifluoromethyl (CF3) groups can increase LogP.

Control of Molecular Weight and Rotatable Bonds: A molecular weight of less than 500 Daltons is a widely accepted guideline for CNS drug candidates to favor passive diffusion. nih.gov Additionally, a lower number of rotatable bonds generally correlates with better permeability, as it reduces the entropic penalty of adopting a favorable conformation for membrane transit.

The following table illustrates how structural modifications on analogous piperidine-containing scaffolds can influence in vitro BBB permeability, providing a basis for designing this compound derivatives with improved CNS penetration.

This table presents hypothetical data based on general principles observed in studies of piperidine analogs to illustrate the impact of structural changes on BBB permeability.

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.gov Poor metabolic stability leads to rapid clearance, low bioavailability, and short duration of action, hindering the development of an effective drug. The this compound scaffold contains several potential sites for metabolic attack, known as "metabolic soft spots."

Common metabolic pathways for this scaffold include:

Piperidine Ring Oxidation: The carbons alpha to the nitrogen are susceptible to hydroxylation, which can lead to ring opening or the formation of lactams. nih.gov

N-Dealkylation: If the piperidine nitrogen is substituted, this site is a common point for metabolic cleavage. nih.gov

Thioether Oxidation: The sulfur atom can be readily oxidized to form sulfoxide (B87167) and then sulfone metabolites.

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the para-position. pressbooks.pub

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving pharmacokinetic or pharmacodynamic properties. hyphadiscovery.comcambridgemedchemconsulting.com This approach can be effectively applied to the this compound scaffold to block metabolic pathways and enhance stability.

Strategies for Enhancing Metabolic Stability:

Blocking Piperidine Oxidation:

Fluorination: Replacing a metabolically labile hydrogen atom with a fluorine atom can effectively block oxidation at that site due to the high strength of the C-F bond. cambridgemedchemconsulting.comnih.gov Introducing fluorine atoms on the piperidine ring, particularly at the C-3 or C-4 positions, can sterically and electronically shield the ring from enzymatic attack. nih.gov

Deuteration: The replacement of hydrogen with its heavier isotope, deuterium, creates a stronger C-D bond. This can slow the rate of CYP-mediated C-H bond cleavage, a phenomenon known as the kinetic isotope effect, thereby improving metabolic stability. juniperpublishers.com

Scaffold Hopping: Replacing the piperidine ring with a more metabolically robust, rigid bicyclic amine, such as an azaspiro[3.3]heptane, can prevent ring oxidation by altering the shape and removing susceptible hydrogens. researchgate.netchemrxiv.org

Addressing Thioether and Phenyl Group Metabolism:

Thioether Replacement: The thioether linkage is a site of oxidative metabolism. A bioisosteric replacement could involve substituting the sulfur atom with an oxygen (creating an ether) or a sulfone, although this would significantly alter the electronic properties and geometry of the molecule.

Phenyl Ring Bioisosteres: To prevent aromatic hydroxylation, the phenyl ring can be replaced with a heterocycle, such as pyridine (B92270) or a pyrimidine. acs.orgnih.gov This substitution can reduce the electron density of the ring system, making it less susceptible to oxidative metabolism. nih.gov Alternatively, replacing the phenyl ring with saturated bioisosteres like bicyclo[1.1.1]pentane can enhance metabolic stability and improve solubility. researchgate.net

The following interactive data table summarizes research findings on how specific bioisosteric replacements have improved the metabolic stability of piperidine-containing drug candidates.

HLM: Human Liver Microsomes. The data in this table are illustrative, compiled from general findings in medicinal chemistry literature to demonstrate the principles of bioisosteric replacement for metabolic stability enhancement. nih.govnih.govresearchgate.net

By systematically applying these rational drug design strategies, it is possible to modify the this compound scaffold to overcome common pharmacokinetic challenges, thereby increasing the potential for developing a successful CNS therapeutic agent.

Future Perspectives and Therapeutic Applications

Translational Research from Bench to Clinic

Translational research for compounds like 4-Phenylsulfanylpiperidine would involve a multi-stage process to bridge preclinical findings with clinical applications. Initially, this involves the synthesis of a library of derivatives to explore the structure-activity relationship (SAR). These compounds would then undergo a battery of in vitro assays to determine their biological targets and mechanisms of action. Promising candidates would subsequently be tested in animal models of various diseases to assess their efficacy and safety profiles.

The journey from laboratory discovery to clinical use is a long and complex one. For a molecule like this compound, this would necessitate comprehensive preclinical studies, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology, before it could be considered for Investigational New Drug (IND) status and subsequent human clinical trials.

Development of this compound as a Therapeutic Agent

The development of this compound as a therapeutic agent is currently in the exploratory and preclinical stages. Researchers are investigating its potential in various therapeutic areas based on the known activities of related piperidine-containing compounds. The piperidine (B6355638) scaffold is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.

The phenylsulfanyl moiety can also contribute to the biological activity of a molecule. The sulfur atom can participate in various interactions with biological targets, and the phenyl group can be substituted to modulate the compound's properties, such as its solubility, metabolic stability, and target affinity. The combination of these two structural features in this compound makes it an interesting starting point for the design of new drugs.

Below is a table summarizing the key stages in the development of a new therapeutic agent, which would be applicable to this compound:

| Development Stage | Key Activities |

| Discovery and Preclinical | Synthesis of derivatives, in vitro screening, in vivo efficacy and safety studies in animal models, pharmacokinetic and toxicology studies. |

| Investigational New Drug (IND) Application | Submission of all preclinical data to regulatory authorities (e.g., FDA) to request permission to begin human clinical trials. |

| Phase 1 Clinical Trials | Small-scale trials in healthy volunteers to assess safety, dosage, and how the drug is metabolized. |

| Phase 2 Clinical Trials | Medium-scale trials in patients with the target disease to evaluate efficacy and further assess safety. |

| Phase 3 Clinical Trials | Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare to existing treatments. |

| New Drug Application (NDA) | Submission of all data from preclinical and clinical trials to regulatory authorities for marketing approval. |

| Phase 4 Post-Marketing Surveillance | Ongoing monitoring of the drug's safety and efficacy after it has been approved and is on the market. |

Integration into Combination Therapies

The potential for integrating this compound derivatives into combination therapies is an area of significant interest. By targeting different pathways, combination therapies can often achieve a synergistic effect, leading to improved efficacy and reduced side effects compared to monotherapy.

For instance, if a derivative of this compound were developed as an anticancer agent, it could potentially be combined with existing chemotherapy drugs, targeted therapies, or immunotherapies. The rationale for such combinations would be to attack the cancer from multiple angles, overcoming drug resistance and improving patient outcomes. The specific combinations would depend on the mechanism of action of the this compound derivative and the type of cancer being treated.

Exploration of New Therapeutic Avenues

The versatility of the piperidine scaffold suggests that derivatives of this compound could be explored for a wide range of therapeutic applications. Based on the activities of other piperidine-containing compounds, potential new avenues for research include:

Neurodegenerative Diseases: The piperidine ring is a key component of many central nervous system (CNS) active drugs. Derivatives of this compound could be designed to target receptors and enzymes involved in the pathophysiology of diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The structural features of this compound could be modified to create novel antibacterial, antifungal, or antiviral agents.

Inflammatory Disorders: Many anti-inflammatory drugs contain heterocyclic scaffolds. The potential for this compound derivatives to modulate inflammatory pathways is another promising area of investigation.

Cardiovascular Diseases: The piperidine moiety is also found in some cardiovascular drugs. Future research could explore the potential of this compound derivatives in treating conditions such as hypertension and arrhythmias.

Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity

To maximize the therapeutic potential of this compound derivatives, advanced drug delivery systems could be employed. These systems can improve the bioavailability of a drug, protect it from degradation, and deliver it specifically to the target site, thereby increasing efficacy and reducing off-target side effects.

Potential advanced delivery systems for this compound-based drugs include:

Nanoparticles: Encapsulating the drug in nanoparticles can improve its solubility, stability, and circulation time in the body. Nanoparticles can also be functionalized with targeting ligands to direct them to specific cells or tissues.

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomes can enhance drug delivery and reduce toxicity.

Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in the body. This approach can be used to improve the absorption, distribution, and targeting of a drug.

Targeted Drug Delivery: This involves attaching the drug to a molecule that specifically binds to a target on diseased cells, such as a receptor or an antigen. This approach can significantly increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues.

The development of such advanced delivery systems would be a crucial step in translating the therapeutic potential of this compound derivatives from the laboratory to clinical practice.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenylsulfanylpiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfide coupling reactions. For example, piperidine derivatives are often functionalized via thiolation using phenylsulfanyl groups under inert atmospheres. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., palladium or copper-based catalysts) significantly impact yield and purity. Characterization via HPLC and GC-MS is critical to verify product integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to distinguish between axial and equatorial conformers of the piperidine ring. Infrared (IR) spectroscopy identifies sulfur-related functional groups (e.g., C-S stretches at ~700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Ambiguities in NMR splitting patterns can be resolved by comparing experimental data with computational predictions (e.g., DFT simulations) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Storage should be in airtight containers under nitrogen to prevent oxidation. Waste disposal must follow institutional guidelines for sulfur-containing compounds, with neutralization prior to disposal. Emergency procedures include immediate rinsing with water for eye exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Systematic reviews (PRISMA guidelines) should be conducted to assess methodological variability, such as differences in cell lines, assay conditions, or dosage ranges . Meta-analyses can quantify effect sizes while controlling for confounding variables. For in vitro studies, standardizing protocols (e.g., ATP-based vs. resazurin assays) improves comparability .

Q. What strategies optimize the regioselectivity of this compound derivatives in medicinal chemistry applications?

- Methodological Answer : Computational modeling (e.g., molecular docking or MD simulations) predicts binding affinities to target receptors, guiding substituent placement. Experimental optimization includes using directing groups (e.g., boronic esters) during functionalization. Reaction monitoring via LC-MS helps track intermediate formation and adjust conditions in real-time .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Use liver microsomes (human or rodent) for phase I metabolism assays, and LC-HRMS to identify metabolites. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole) clarify enzymatic pathways. In vivo studies should include plasma protein binding assays and tissue distribution analyses, with statistical power calculations to ensure sample adequacy .

Q. What analytical approaches address structural ambiguities in this compound derivatives with similar mass spectra?

- Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates isomers by exact mass. Tandem MS/MS fragmentation patterns provide additional structural clues. X-ray crystallography or NOESY NMR experiments resolve stereochemical uncertainties. Cross-validation with synthetic standards is mandatory .

Data Analysis & Experimental Design

Q. How can researchers statistically validate contradictory results in dose-response studies of this compound?

- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across dose groups. Bayesian hierarchical models account for inter-study variability. Sensitivity analyses identify outliers or assay artifacts. Transparent reporting of confidence intervals and effect sizes is critical .

Q. What methodologies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Document reaction parameters (e.g., stirring rate, humidity) using electronic lab notebooks. Validate purity via orthogonal methods (HPLC, melting point). Share synthetic protocols in open-access repositories with detailed spectroscopic data. Collaborative inter-laboratory validation reduces procedural bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.